molecular formula C10H12O2 B8511381 2-(3-Hydroxyphenyl)-2-methylpropanal

2-(3-Hydroxyphenyl)-2-methylpropanal

Cat. No.: B8511381
M. Wt: 164.20 g/mol
InChI Key: RBSLEOHOLLJGRJ-UHFFFAOYSA-N
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Description

2-(3-Hydroxyphenyl)-2-methylpropanal is an organic compound with the molecular formula C9H10O2 and an average mass of 150.177 g/mol . This compound features a propanal chain substituted with a methyl group and a 3-hydroxyphenyl ring system, presenting a defined stereocenter that may be of interest for chiral synthesis . While specific biological data for this compound is not widely reported, its molecular scaffold is related to phenolic aldehydes and chalcone precursors, which are privileged structures in medicinal chemistry and material science . Researchers may investigate this compound as a building block for the synthesis of more complex molecules, such as pharmaceuticals, fragrances, or ligands for catalytic systems. Its aldehyde functional group makes it a versatile intermediate for condensation, oxidation, and reduction reactions. This product is intended for research purposes as a high-quality chemical reference standard or synthetic intermediate. It is strictly for laboratory use and is not classified as a drug, cosmetic, or household chemical. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-2-methylpropanal

InChI

InChI=1S/C10H12O2/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-7,12H,1-2H3

InChI Key

RBSLEOHOLLJGRJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=CC(=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share structural similarities with 2-(3-Hydroxyphenyl)-2-methylpropanal, differing primarily in substituents or functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituent/Functional Group Key Properties/Applications References
2-(4-Bromophenyl)-2-methylpropanal C₁₀H₁₁BrO 227.10 g/mol Bromo (para) Halogenated analog; used in synthetic routes
2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal C₁₀H₁₁ClOS 214.71 g/mol Chlorophenyl sulfanyl (para) Sulfur-containing derivative; potential thiol reactivity
2-(3-Ethylphenyl)-2-methylpropanal C₁₂H₁₆O 176.25 g/mol Ethyl (meta) Alkyl-substituted; electron-donating effects
3-Hydroxy-2,2-dimethylpropanal C₅H₁₀O₂ 102.13 g/mol Hydroxyl, dimethyl Smaller aliphatic aldehyde; industrial applications
Methyl 2-(3-chlorophenyl)-2-methylpropanoate C₁₁H₁₃ClO₂ 212.67 g/mol Ester (vs. aldehyde) Functional group variation; hydrolytic stability

Electronic and Reactivity Profiles

  • Hydroxyphenyl vs. Halogenated Derivatives :
    The hydroxyl group in this compound donates electrons via resonance, activating the phenyl ring toward electrophilic substitution. In contrast, bromo and chloro substituents (e.g., 2-(4-Bromophenyl)-2-methylpropanal) are electron-withdrawing, reducing ring reactivity .
  • Sulfanyl vs.
  • Aldehyde vs. Ester Functionality: The aldehyde group in the target compound is more reactive toward nucleophilic addition compared to the ester group in Methyl 2-(3-chlorophenyl)-2-methylpropanoate, which is stabilized by resonance .

Physicochemical Properties

  • Boiling Points and Solubility :
    3-Hydroxy-2,2-dimethylpropanal (a structural analog) has a boiling point of 204.4°C and a flash point of 60.3°C, indicative of moderate volatility . The hydroxyl group likely enhances water solubility compared to halogenated derivatives.

Research Findings and Industrial Relevance

  • Hydroxyphenyl Derivatives :
    Compounds with meta-hydroxyphenyl groups (e.g., 2-(3-hydroxyphenyl)acetamide sulfate) are used in metabolite studies, highlighting the importance of positional isomerism .
  • Safety Considerations : Aliphatic aldehydes like 3-Hydroxy-2,2-dimethylpropanal require stringent handling due to irritant properties, suggesting similar precautions for the target compound .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-(3-hydroxyphenyl)-2-methylpropanal?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of 3-hydroxyphenyl derivatives with isobutyraldehyde precursors. Protecting the hydroxyl group (e.g., using acetyl or silyl groups) is critical to prevent side reactions. Catalysts like Lewis acids (AlCl₃ or FeCl₃) or Brønsted acids (H₂SO₄) are often used to activate the aldehyde for electrophilic substitution . Post-synthesis, deprotection under mild acidic or basic conditions yields the final product.

Q. Which spectroscopic techniques are effective for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identifies aromatic protons (δ 6.5–7.2 ppm), aldehyde protons (δ 9.5–10.5 ppm), and methyl groups (δ 1.2–1.5 ppm). Spin-spin coupling in the aromatic region helps confirm substitution patterns .
  • LC-HRMS/MS : Provides molecular ion ([M+H]+) and fragmentation patterns for structural validation .
  • FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and hydroxyl (O-H stretch ~3200–3600 cm⁻¹) functional groups .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxyl and aldehyde groups. Limited solubility in water (~75 g/L at 20°C for analogous aldehydes) .
  • Stability : Susceptible to oxidation; store under inert gas (N₂/Ar) at –20°C. Aldehyde functionality may dimerize or form hydrates in aqueous media .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to balance reactivity and selectivity. FeCl₃ may reduce side reactions in electron-rich aromatic systems .
  • Solvent Effects : Use non-polar solvents (toluene, dichloromethane) to favor electrophilic substitution over nucleophilic pathways .
  • In situ Protection : Employ acetyl chloride during synthesis to protect the hydroxyl group, improving regioselectivity .

Q. What strategies resolve contradictions in structural elucidation of derivatives?

  • Methodological Answer :

  • Isomer Discrimination : Use NOESY NMR to distinguish between ortho, meta, and para substitution patterns. For example, cross-peaks between methyl and aromatic protons can confirm spatial proximity in ortho derivatives .
  • X-ray Crystallography : Resolve ambiguous NMR/HRMS data by determining crystal structures, as demonstrated in hydroxyphenyl acetamide derivatives .

Q. How does the electronic nature of the 3-hydroxyphenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electrophilic Substitution : The hydroxyl group activates the ring via electron donation, directing reactions to the para position. However, steric hindrance from the methylpropanal group may favor meta substitution in bulky catalysts .
  • DFT Calculations : Model electron density maps to predict reactive sites and optimize catalyst design .

Q. What advanced applications exist for this compound in medicinal chemistry?

  • Methodological Answer :

  • Lead Compound Development : Explore derivatives for antimicrobial or anticancer activity via structure-activity relationship (SAR) studies. For example, chloro or nitro substituents on the phenyl ring enhance bioactivity .
  • Prodrug Synthesis : Conjugate the aldehyde group with amines (e.g., Schiff base formation) to improve pharmacokinetic properties .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Assessment : Reanalyze samples via HPLC (≥95% purity threshold) to rule out impurities affecting physical properties .
  • Interlaboratory Validation : Compare data with standardized reference materials (e.g., Pharmacopeial standards for hydroxyphenyl derivatives) .

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